Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466032
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O3 |
|---|---|
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)11-13-5-4-8-16(13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | ZOGZLUGGTWQZEC-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CCO)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate, reflects its intricate architecture (Table 1) . Key structural elements include:
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A pyrrolidine ring with an (S)-configured stereocenter at position 2.
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A cyclopropyl group attached to the carbamate nitrogen, introducing steric constraints.
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A 2-hydroxyethyl substituent on the pyrrolidine nitrogen, enhancing hydrophilicity.
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A tert-butyl ester group, which stabilizes the carbamate moiety and improves metabolic stability .
Table 1: Fundamental Chemical Data
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions to ensure precise stereochemical control (Figure 1). Key steps include:
Pyrrolidine Functionalization
The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives, followed by N-alkylation with 2-hydroxyethyl bromide to introduce the hydroxyethyl group.
Carbamate Formation
The cyclopropylamine group is coupled to the pyrrolidine intermediate using N,N'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The tert-butyl ester is subsequently introduced via reaction with tert-butyl chloroformate under basic conditions.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C (alkylation step) | 78 |
| Solvent System | DCM/TEA (9:1) | 85 |
| Catalyst | DMAP (5 mol%) | 92 |
Biological Activity and Mechanism
Neurotransmitter Modulation
The compound’s pyrrolidine core and carbamate group suggest interactions with G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors . Molecular docking studies indicate high affinity for the 5-HT₁A receptor (Ki = 12 nM), potentially due to hydrogen bonding between the hydroxyethyl group and Ser159 residues .
Applications in Pharmaceutical Research
Central Nervous System (CNS) Therapeutics
Preclinical studies highlight its potential in treating anxiety disorders and depression due to its serotonin receptor modulation . Comparative data with analogs show superior blood-brain barrier permeability (logBB = 0.8 vs. 0.5 for benzyl ester derivatives).
Antimicrobial Activity
Though less explored, structural analogs exhibit broad-spectrum antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to membrane disruption via hydrophobic cyclopropyl interactions.
Comparison with Structural Analogs
Table 3: Key Analog Comparisons
| Compound | Molecular Weight | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|---|
| Benzyl ester analog | 318.4 g/mol | Aromatic ester | 5-HT₁A: 45 nM |
| Piperidine derivative | 298.42 g/mol | Six-membered ring | D₂: 28 nM |
| Pyridinylmethylsulfanyl analog | 294.4 g/mol | Sulfur linker | Anticancer (HeLa: 12 µM) |
Future Directions
Further research should prioritize:
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.
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Structural Optimization: Introducing fluorinated cyclopropyl groups to enhance metabolic stability.
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Target Validation: CRISPR screening to identify off-target effects.
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